molecular formula C15H20FN3O3 B5247889 4-[2-Fluoro-4-nitro-5-(piperidin-1-yl)phenyl]morpholine

4-[2-Fluoro-4-nitro-5-(piperidin-1-yl)phenyl]morpholine

Cat. No.: B5247889
M. Wt: 309.34 g/mol
InChI Key: GDQRTWVTWLDEBP-UHFFFAOYSA-N
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Description

4-[2-Fluoro-4-nitro-5-(piperidin-1-yl)phenyl]morpholine is a complex organic compound that features a morpholine ring substituted with a fluorinated nitrophenyl group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Fluoro-4-nitro-5-(piperidin-1-yl)phenyl]morpholine typically involves multi-step organic reactions. One common approach is to start with the nitration of a fluorinated phenyl compound, followed by the introduction of the piperidine group through nucleophilic substitution. The final step involves the formation of the morpholine ring via cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-Fluoro-4-nitro-5-(piperidin-1-yl)phenyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by a base such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

4-[2-Fluoro-4-nitro-5-(piperidin-1-yl)phenyl]morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[2-Fluoro-4-nitro-5-(piperidin-1-yl)phenyl]morpholine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine and morpholine rings can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-[2-Fluoro-4-nitrophenyl]morpholine: Lacks the piperidine moiety, which may affect its biological activity.

    4-[2-Fluoro-5-(piperidin-1-yl)phenyl]morpholine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    4-[2-Fluoro-4-nitro-5-(piperidin-1-yl)phenyl]piperidine: Contains a piperidine ring instead of a morpholine ring, which can influence its chemical properties and interactions.

Uniqueness

4-[2-Fluoro-4-nitro-5-(piperidin-1-yl)phenyl]morpholine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a piperidine and morpholine ring, along with the fluorinated nitrophenyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

4-(2-fluoro-4-nitro-5-piperidin-1-ylphenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O3/c16-12-10-15(19(20)21)14(17-4-2-1-3-5-17)11-13(12)18-6-8-22-9-7-18/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQRTWVTWLDEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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